molecular formula C20H12FNO4 B2502243 N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide CAS No. 923178-97-6

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide

Cat. No.: B2502243
CAS No.: 923178-97-6
M. Wt: 349.317
InChI Key: GXJRBLTZEBAJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a fluorophenyl group, a chromenone core, and a furan-2-carboxamide moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the fluorophenyl group can be accomplished via electrophilic aromatic substitution reactions. The final step involves the coupling of the chromenone derivative with furan-2-carboxamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the fluorophenyl group or the furan moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinones, chromanol derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

    Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It shows promise in the development of new therapeutic agents, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Industry: The compound is explored for its use in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)benzamide
  • N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide
  • N-(2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide

Uniqueness

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)furan-2-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity. The combination of the chromenone core and the furan-2-carboxamide moiety also contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FNO4/c21-15-5-2-1-4-13(15)19-11-16(23)14-10-12(7-8-17(14)26-19)22-20(24)18-6-3-9-25-18/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJRBLTZEBAJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.